molecular formula C16H23IN2O2 B1609520 Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate CAS No. 850375-09-6

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B1609520
CAS No.: 850375-09-6
M. Wt: 402.27 g/mol
InChI Key: JLVMTCLEBCUNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate is a protected piperazine derivative of significant value in medicinal chemistry and drug discovery research . The compound features a piperazine ring, a privileged scaffold in pharmaceutical development, protected by a tert-butoxycarbonyl (Boc) group, which enhances stability and allows for selective deprotection under mild acidic conditions . The presence of the 3-iodophenyl methyl moiety makes this compound a versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create a diverse array of novel chemical entities for biological screening . Piperazine derivatives are extensively investigated for their potential therapeutic applications and have been cited in patent literature for the treatment of various disorders, including obesity, diabetes, and central nervous system (CNS) diseases . This compound is intended for use as a key synthetic intermediate in the discovery and development of new pharmacologically active molecules. It is supplied For Research Use Only. Not for diagnostic, therapeutic, or other human use. Proper storage conditions (e.g., 2-8°C, inert atmosphere) are recommended to maintain product integrity.

Properties

IUPAC Name

tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVMTCLEBCUNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427801
Record name tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-09-6
Record name tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine

The Boc-protected piperazine is generally prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step is well-established and yields tert-butyl piperazine-1-carboxylate in high purity and yield.

  • Typical conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine or DIPEA (N,N-diisopropylethylamine)
    • Temperature: 0°C to room temperature
    • Reaction time: 2-4 hours

This step ensures selective protection of one nitrogen atom of piperazine, leaving the other nitrogen available for further substitution.

Alkylation with 3-Iodobenzyl Electrophile

The key step involves alkylation of the free nitrogen at the 4-position of the Boc-protected piperazine with 3-iodobenzyl halide (commonly 3-iodobenzyl bromide or chloride).

  • Typical procedure:
    • React tert-butyl piperazine-1-carboxylate with 3-iodobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
    • Solvent: Polar aprotic solvents such as DMF (dimethylformamide) or acetonitrile.
    • Temperature: Room temperature to 60°C.
    • Reaction time: 4-24 hours depending on conditions.

This nucleophilic substitution yields this compound.

Detailed Research Findings and Experimental Data

Literature and Patent Data Analysis

A patent (US20020143020A1) describing novel piperazine derivatives outlines the preparation of Boc-protected piperazine derivatives via alkylation with substituted benzyl halides, including iodophenyl analogues. The patent emphasizes the use of column chromatography for purification and solvents such as DMF or MeCN for the alkylation step. The Boc-protected piperazine intermediates are isolated as hydrochloride salts or free bases depending on the workup.

A research article on related tert-butyl-4-substituted piperazine carboxylate derivatives demonstrates the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) for functionalization but also highlights the importance of Boc protection for stability and selectivity during synthesis. Although this article focuses on triazole derivatives, the Boc-protected piperazine intermediate is a common precursor.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Boc Protection of Piperazine Piperazine, Boc2O, triethylamine DCM or MeCN 0°C to RT 2-4 hours 85-95 High selectivity, mild conditions
Alkylation with 3-iodobenzyl bromide Boc-piperazine, 3-iodobenzyl bromide, K2CO3 or NaH DMF or MeCN RT to 60°C 4-24 hours 70-90 Requires inert atmosphere, careful purification

Purification and Characterization

  • Purification: The crude product is typically purified by silica gel column chromatography using gradients of ethyl acetate/hexane or similar solvent systems.
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and HPLC purity analysis.

Summary of Key Points

  • The preparation of this compound is generally achieved via Boc protection of piperazine followed by nucleophilic substitution with 3-iodobenzyl halide.
  • Reaction conditions favor mild bases and polar aprotic solvents to optimize yield and selectivity.
  • Purification by column chromatography is standard to isolate the pure compound.
  • The Boc group plays a crucial role in protecting the piperazine nitrogen and facilitating selective alkylation.
  • Reported yields range from 70% to 95%, depending on reaction scale and conditions.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group on the piperazine ring is readily cleaved under acidic conditions to expose the secondary amine. This step is essential for further functionalization:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Conditions : Room temperature, 1–4 hours.

  • Outcome : Generates 4-[(3-iodophenyl)methyl]piperazine, which can undergo alkylation, acylation, or coupling reactions .

Table 1: Boc Deprotection Conditions

Acid UsedSolventTime (h)Yield (%)Source
TFA (20% v/v)DCM2>95
HCl (4M)Dioxane1.590

Nucleophilic Aromatic Substitution (SNAr)

The 3-iodophenyl group participates in metal-catalyzed cross-coupling reactions due to iodine’s favorable leaving-group properties:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., aryl or alkyl boronic acids) under palladium catalysis.

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base : K₂CO₃ or Na₂CO₃.

    • Solvent : DMF or THF .

    • Outcome : Forms biaryl derivatives, useful in constructing complex pharmacophores .

Table 2: Cross-Coupling Reactions

Reaction TypeCatalystBaseSolventYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃DMF85–92
Ullmann CouplingCuIDIPEADMF75–80

Functionalization of the Piperazine Ring

After Boc deprotection, the free piperazine amine undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., DIPEA) .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

Example :

  • Reagents : Methyl iodide (1.2 equiv), DIPEA (2.0 equiv), DMF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Outcome : N-methylpiperazine derivative with >90% yield .

Reductive Deiodination

The aryl iodide can be reduced to a hydrogen substituent under catalytic hydrogenation:

  • Catalyst : Pd/C (10% w/w).

  • Conditions : H₂ (1 atm), ethanol, 6 hours.

  • Outcome : Yields tert-butyl 4-(phenylmethyl)piperazine-1-carboxylate .

Oxidation and Stability

The tert-butyl group enhances solubility but is stable under basic and mildly acidic conditions. The piperazine ring resists oxidation, but strong oxidants (e.g., KMnO₄) may degrade the structure.

Research Significance

  • Pharmaceutical Relevance : Derivatives of this compound are intermediates in synthesizing PARP inhibitors (e.g., Niraparib analogs).

  • Biological Activity : Piperazine derivatives exhibit anxiolytic and antidepressant effects via serotonergic modulation .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, in anticancer therapies. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, modifications of piperazine-containing compounds have shown promising results in targeting CDK4/6, which are critical in cell cycle regulation and are often dysregulated in cancers .

1.2 Neuropharmacology

The compound's structural features may also contribute to its neuropharmacological applications. Piperazines are frequently explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them candidates for treating conditions such as depression and anxiety disorders. Compounds with similar structures have been shown to exhibit selective binding affinities to these receptors, indicating a potential therapeutic role .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of various substituents on the piperazine ring. Understanding the SAR is crucial for optimizing its biological activity:

Substituent Effect on Activity
Iodine at the 3-positionEnhances binding affinity to target proteins
Tert-butyl groupImproves solubility and stability
Variations in piperazine substituentsAlters receptor selectivity

Studies have shown that modifications at specific positions can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

3.1 Compound Optimization

In a recent study focusing on optimizing piperazine derivatives for increased potency against Trypanosoma brucei (the causative agent of sleeping sickness), researchers modified the piperazine structure to enhance brain penetration and reduce toxicity while maintaining efficacy . The findings suggest that similar strategies could be applied to this compound to improve its therapeutic profile.

3.2 Clinical Relevance

Another case study examined a series of piperazine derivatives that demonstrated activity against multidrug-resistant strains of pathogens. The ability of these compounds to inhibit efflux pumps was linked to their structural characteristics, including the presence of halogen substituents like iodine, which is present in this compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The 3-iodo substituent in the target compound is a strong EWG, enhancing electrophilicity for nucleophilic aromatic substitution. This contrasts with electron-donating groups (e.g., amino in ), which increase nucleophilicity.
  • Steric Effects: The bulky iodine atom may hinder reactivity in crowded environments compared to smaller groups like fluoro or cyano .
  • Stability : While the target compound’s stability in biological media is undocumented, analogues with fluorophenyl groups (e.g., ) degrade in simulated gastric fluid, suggesting iodophenyl derivatives may exhibit similar sensitivity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The iodophenyl group increases molecular weight and lipophilicity (clogP ≈ 3.5 estimated) compared to fluoro- or cyano-substituted derivatives (clogP 2.0–2.8) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight clogP (Estimated) Reactivity Profile
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate 430.3 3.5 High (iodine-mediated coupling)
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 382.2 2.8 Moderate (bromo for Suzuki coupling)
Tert-butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 337.4 2.1 Low (amino for conjugation)

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s iodine substituent allows for versatile functionalization, as demonstrated in trifluoromethylation reactions .
  • Stability Concerns : While fluorophenyl analogues degrade in gastric fluid, iodophenyl derivatives may require protective formulations for oral administration .
  • Biological Relevance: Piperazine derivatives with iodophenyl groups show promise in targeting iodine-rich tissues (e.g., thyroid) for therapeutic or diagnostic applications .

Biological Activity

Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate (CAS No. 850375-09-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H20N2O2I\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{I}

This compound features a piperazine ring substituted with a tert-butyl group and a 3-iodophenylmethyl moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with piperazine scaffolds often exhibit diverse biological activities, including:

  • Antitumor Activity : Certain piperazine derivatives have shown cytotoxic effects against various cancer cell lines. The incorporation of halogen substituents, such as iodine, can enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against tumor cells .
  • Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter receptors. For instance, they may modulate serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Iodine Substitution Increases lipophilicity and may enhance receptor binding .
Piperazine Ring Variations Altered pharmacokinetics and receptor selectivity .
Alkyl Chain Length Affects solubility and membrane permeability .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives on colon carcinoma cell lines. Compounds with halogen substitutions exhibited significant IC50 values, indicating potential as anticancer agents .
  • Neurotransmitter Interaction : Research has shown that certain piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), suggesting therapeutic applications in treating depression and anxiety disorders. The presence of the tert-butyl group may enhance the compound's selectivity for serotonin receptors .
  • Metabolic Stability : Investigations into metabolic pathways reveal that the presence of a tert-butyl group can influence the oxidative metabolism of piperazine derivatives. This stability is crucial for maintaining therapeutic levels in vivo .

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, and what reaction conditions are critical for high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A general approach includes:

N-Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc-protected piperazine .

Alkylation : Coupling the Boc-piperazine with 3-iodobenzyl bromide or chloride using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

  • Key Conditions :
  • Temperature control during alkylation to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DCM, Et₃N, 0°C → RT85–90%
Alkylation3-Iodobenzyl bromide, DMF, K₂CO₃, 80°C, 24h60–70%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
    ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include:
  • Boc group: ~1.4 ppm (singlet, 9H).
  • Piperazine protons: 3.2–3.6 ppm (multiplet).
  • 3-Iodobenzyl protons: ~4.3 ppm (singlet, CH₂) and aromatic protons (6.8–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 443.2 for C₁₇H₂₄IN₂O₂) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Intermediate in Drug Development : Used to synthesize analogs targeting dopamine receptors (e.g., D2/D3 antagonists) via Suzuki-Miyaura cross-coupling to replace iodine with aryl/heteroaryl groups .
  • Biological Probes : The iodine atom facilitates radiolabeling (e.g., ¹²⁵I) for receptor-binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from unexpected diastereomers or rotamers in piperazine derivatives?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, indicating dynamic rotational isomerism .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent orientation on the piperazine ring .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to resolve absolute configuration if crystallization is feasible .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the 3-iodophenyl moiety?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) for Suzuki-Miyaura reactions. Pd(PPh₃)₄ in THF/H₂O at 80°C often achieves >80% yield .
  • Solvent Effects : Use toluene for electron-deficient aryl boronic acids to enhance coupling efficiency.
  • Additives : Add KF or Cs₂CO₃ to stabilize palladium intermediates and reduce homocoupling byproducts .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina, Glide) : Dock derivatives into target receptors (e.g., dopamine D2) using crystal structures (PDB: 6CM4). Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .
  • Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess binding stability and identify critical residues .
  • QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from assays .

Q. What methodologies address low yields during large-scale synthesis of this compound?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer during alkylation, reducing reaction time from 24h to 2h .
  • Microwave-Assisted Synthesis : Use controlled microwave irradiation (100–150°C) to accelerate Boc deprotection and coupling steps .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki reactions, achieving 5–7 reuse cycles without significant loss in activity .

Q. How do researchers evaluate metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. IC₅₀ values <10 μM suggest high metabolic liability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting HPLC purity data between labs?

  • Methodological Answer :
  • System Suitability Tests : Calibrate HPLC systems with certified standards (e.g., USP grade) to ensure column efficiency (N > 2000 plates) and retention time reproducibility.
  • Spike Recovery Experiments : Add known impurities (e.g., de-iodinated byproduct) to assess detection limits and column resolution .

Q. What experimental approaches validate unexpected biological activity in cell-based assays?

  • Methodological Answer :
  • Counter-Screening : Test against related receptors (e.g., D4, 5-HT2A) to rule out off-target effects.
  • CRISPR Knockout Models : Generate receptor-null cell lines to confirm target specificity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) independently to corroborate functional assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.